REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[OH:4][CH2:5][CH:6]([CH2:8][OH:9])O>O>[OH:9][CH2:8][CH2:6][CH:5]=[O:4].[CH:1](=[O:3])[CH3:2].[CH2:1]=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with a residence time of 90 s
|
Duration
|
90 s
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |